4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C13H16N2OS. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structural combination of a benzothiazole ring and a tetrahydrofuran moiety, contributing to its potential as a bioactive agent.
The compound can be sourced from various chemical suppliers, including BenchChem and AchemBlock, which offer it in high purity for research applications. Its CAS number is 1251578-66-1, and it is characterized by a molecular weight of 248.35 g/mol.
4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is classified as a heterocyclic compound due to the presence of both nitrogen and sulfur in its structure. It is also categorized under thiazole derivatives, which are recognized for their pharmacological significance.
The synthesis of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure optimal yields and minimize side reactions. The use of inert atmospheres may also be necessary to prevent oxidation or degradation of sensitive intermediates.
Key structural data include:
4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine undergoes various chemical reactions typical for thiazole derivatives:
Common reagents used in these reactions include:
The mechanism of action for 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine involves several biochemical interactions:
4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine typically exhibits:
Relevant chemical properties include:
4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine has several significant applications in scientific research:
Benzothiazole derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure featuring a benzene ring fused to a thiazole moiety. This core architecture provides exceptional versatility in drug design, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic contacts, and π-π stacking. The 2-aminobenzothiazole variant, where an amino group is attached at the C2 position of the thiazole ring, serves as a critical pharmacophore in numerous bioactive compounds. These derivatives demonstrate a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them invaluable templates for rational drug design [6]. The structural hybridization of benzothiazoles with heterocyclic systems like tetrahydrofuran represents an innovative strategy to enhance physicochemical properties and target selectivity. Tetrahydrofuran incorporation improves aqueous solubility and membrane permeability while introducing three-dimensional complexity—features often lacking in planar benzothiazole cores. This approach has yielded novel chemotypes such as 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (IUPAC: 4-methyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzothiazol-2-amine; InChI Key: HACWVPLXDPQELG-UHFFFAOYSA-N), which exhibits optimized drug-like properties for therapeutic development [1].
The benzothiazole nucleus serves as a molecular chameleon in pharmacological targeting due to its balanced hydrophobic-hydrophilic character and hydrogen-bonding capabilities. Particularly, 4-methylbenzo[d]thiazol-2-amine (CAS 1477-42-5) forms the foundational structure for advanced derivatives, with its methyl group at the 4-position enhancing electron density and influencing binding interactions. This core scaffold demonstrates moderate lipophilicity (LogP 2.35) and low water solubility (<0.1 g/100mL), properties that can be strategically modulated through molecular hybridization [6]. The 2-amino group provides a critical synthetic handle for structural diversification, enabling the creation of amide or alkylamine derivatives with improved target affinity. Benzothiazoles exhibit intrinsic bioactivity, with studies reporting an oral LD₅₀ of 697 mg/kg in murine models for the 4-methyl variant, indicating reasonable tolerability profiles for further derivatization [6]. Their mechanism of action frequently involves intercalation into biological membranes or specific inhibition of enzymatic targets like kinase signaling pathways, making them versatile platforms for anticancer and antimicrobial development.
Structural optimization of 2-aminobenzothiazoles has yielded significant advances in antimicrobial potency through strategic substitution patterns:
Table 1: Antimicrobial Benzothiazole Derivatives with Structural Modifications
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substitution | Purity | |
---|---|---|---|---|---|
4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine | Not specified | 248.34 (C₁₃H₁₆N₂OS) | 4-methyl | 95% | [1] |
5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine | 1219905-40-4 | 282.79 (C₁₃H₁₅ClN₂OS) | 4-methyl, 5-chloro | 95% | [3] |
4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine | 1219911-96-2 | 262.37 (C₁₄H₁₈N₂OS) | 4,5-dimethyl | Not specified | [4] |
N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine | Not specified | 234.32 (C₁₂H₁₄N₂OS) | Unsubstituted | 95% | [2] |
The fusion of tetrahydrofuran (THF) with benzothiazole cores represents a sophisticated approach to overcoming bioavailability limitations. 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine exemplifies this design philosophy, where the tetrahydrofuran moiety connects via a methylene linker to the 2-amino group of the benzothiazole. This configuration achieves three critical objectives:
Table 2: Physicochemical Property Comparison of Benzothiazole Derivatives
Property | 4-methylbenzo[d]thiazol-2-amine | N-((THF-2-yl)methyl)benzo[d]thiazol-2-amine | 4-methyl-N-((THF-2-yl)methyl)benzo[d]thiazol-2-amine |
---|---|---|---|
Molecular Formula | C₈H₈N₂S | C₁₂H₁₄N₂OS | C₁₃H₁₆N₂OS |
Molecular Weight (g/mol) | 164.23 | 234.32 | 248.34 |
logP (Calculated) | 2.35 | 2.32 | 2.72 |
Topological Polar Surface Area (Ų) | 67.15 | 46.61 | 46.61 |
Hydrogen Bond Donors | 1 | 1 | 1 |
Hydrogen Bond Acceptors | 2 | 4 | 4 |
Rotatable Bonds | 0 | 3 | 3 |
Synthetic routes to these hybrids typically involve nucleophilic displacement reactions, where 2-chlorobenzothiazoles react with tetrahydrofurfurylamine derivatives under mild heating (60-80°C). Alternatively, direct condensation of preformed 2-aminobenzothiazoles with tetrahydrofurfural via reductive amination yields target compounds in >75% purity before crystallization. Chromatographic purification achieves pharmaceutical-grade material (≥95% purity), as verified by HPLC-UV at 254 nm [1] [3] [6]. The THF-benzothiazole hybrids exhibit improved pharmacokinetic profiles, with particular promise against intracellular pathogens due to enhanced cellular uptake demonstrated in macrophage infection models.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8